An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde (CAS: 57543-39-2)
An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbaldehyde (CAS: 57543-39-2)
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 7-methoxy-2H-chromene-3-carbaldehyde, a versatile heterocyclic aldehyde of significant interest to the chemical and pharmaceutical sciences. This document details the compound's physicochemical properties, outlines a robust and well-established synthetic protocol via the Vilsmeier-Haack reaction, and describes its analytical characterization. Furthermore, it explores the rich chemical reactivity of its core functional groups, highlighting its utility as a scaffold for the synthesis of more complex molecules. The guide concludes with a summary of its current and potential applications, particularly in drug discovery and materials science, making it an essential resource for researchers, chemists, and professionals in drug development.
Introduction and Nomenclature
7-Methoxy-2H-chromene-3-carbaldehyde, identified by the CAS Number 57543-39-2, belongs to the benzopyran class of heterocyclic compounds. The 2H-chromene core is a structural motif found in a vast array of natural products and biologically active molecules, prized for its unique electronic and steric properties.[1] The presence of a methoxy group at the 7-position and a highly reactive carbaldehyde (formyl) group at the 3-position makes this compound a particularly valuable and versatile intermediate in organic synthesis.[2] The methoxy group acts as an electron-donating group, influencing the reactivity of the aromatic ring, while the α,β-unsaturated aldehyde system provides a key handle for a multitude of chemical transformations.[2] This guide aims to consolidate the technical knowledge surrounding this compound, providing both foundational data and expert insights into its synthesis and application.
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The key identifiers and properties of 7-methoxy-2H-chromene-3-carbaldehyde are summarized below.
| Property | Value | Source |
| CAS Number | 57543-39-2 | Alfa Chemistry[3] |
| Molecular Formula | C₁₁H₁₀O₃ | Alfa Chemistry[3] |
| Molecular Weight | 190.198 g/mol | Alfa Chemistry[3] |
| IUPAC Name | 7-methoxy-2H-1-benzopyran-3-carbaldehyde | Alfa Chemistry[3] |
| Synonyms | 7-Methoxy-2H-chromene-3-carboxaldehyde | Alfa Chemistry[3] |
| Appearance | Typically a solid (e.g., pale yellow crystals) | Inferred from similar compounds[4] |
| MDL Number | MFCD01662419 | Alfa Chemistry[3] |
Synthesis and Mechanistic Insights
The construction of the 2H-chromene-3-carbaldehyde scaffold is efficiently achieved through several named reactions. One of the most reliable and widely applicable methods is the Vilsmeier-Haack reaction , which accomplishes the formylation of an activated aromatic substrate.[5][6]
Core Rationale: The Vilsmeier-Haack reaction is ideal for this transformation because it utilizes an electron-rich aromatic precursor, such as a phenol, and a mild formylating agent.[7] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the "Vilsmeier reagent," a chloroiminium salt, acts as the electrophile.[8]
A plausible and efficient synthetic route starts from a readily available substituted phenol. The overall transformation involves the formation of the Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), followed by its reaction with the phenol to introduce the formyl group, which then facilitates the cyclization to form the chromene ring.
Caption: Vilsmeier-Haack Synthesis Workflow.
Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative example based on established procedures for similar chromene syntheses.[4][9] Researchers should adapt it based on laboratory conditions and scale.
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve the starting material, 3-methoxyphenol (1 eq.), in a minimal amount of DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching and Workup: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.
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Extraction: Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 7-methoxy-2H-chromene-3-carbaldehyde.
Spectroscopic and Analytical Profile
Confirming the identity and purity of the synthesized compound is a critical step. The following data represent the expected spectroscopic signatures for 7-methoxy-2H-chromene-3-carbaldehyde.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is the most informative tool for structural elucidation. Expected signals include:
-
A singlet for the aldehydic proton (-CHO) at ~9.5-10.0 ppm.
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A singlet for the vinyl proton on the chromene ring (at C4) at ~7.5-8.0 ppm.
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A set of signals in the aromatic region (~6.5-7.5 ppm) corresponding to the protons on the benzene ring.
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A singlet for the methoxy group (-OCH₃) protons at ~3.8-4.0 ppm.
-
A signal corresponding to the methylene protons (-CH₂-) at the 2-position of the chromene ring, likely around 4.8-5.2 ppm.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the carbon framework. Key expected signals include:
-
A signal for the aldehyde carbonyl carbon at ~190-195 ppm.
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Signals for the aromatic and vinylic carbons between ~100-165 ppm.
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A signal for the methoxy carbon at ~55-60 ppm.
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A signal for the C2 methylene carbon at ~65-70 ppm.
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-
IR (Infrared) Spectroscopy: IR spectroscopy will identify the key functional groups.
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A strong C=O stretch for the aldehyde at ~1670-1690 cm⁻¹.
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C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.
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C=C stretching for the aromatic and alkene groups at ~1580-1640 cm⁻¹.
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C-O stretching for the ether linkages at ~1030-1250 cm⁻¹.
-
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight. The molecular ion peak (M⁺) should be observed at m/z ≈ 190.06.
Chemical Reactivity and Synthetic Utility
7-Methoxy-2H-chromene-3-carbaldehyde is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the chromene core.[10] This dual reactivity allows for a wide range of derivatizations, making it a powerful building block for constructing libraries of complex molecules for drug discovery.[2]
Caption: Key Reactivity Pathways of the Aldehyde Group.
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Reduction: The aldehyde can be easily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄), providing access to 3-(hydroxymethyl)chromene derivatives.
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Oxidation: Oxidation of the aldehyde to a carboxylic acid can be achieved with reagents such as pyridinium dichromate (PDC) or Tollens' reagent, yielding 7-methoxy-2H-chromene-3-carboxylic acid, another versatile intermediate.
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Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases) and with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel condensations. These reactions are fundamental for building more complex heterocyclic systems.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into a variety of alkene derivatives, extending the carbon chain at the 3-position.
Potential Applications in Research and Development
The chromene scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in molecules with diverse biological activities.[11][12]
-
Pharmaceutical and Drug Discovery: Derivatives of 7-methoxy-2H-chromene-3-carbaldehyde are explored for a range of therapeutic targets. The chromene nucleus is associated with activities including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][13][14][15] This specific compound serves as a key intermediate for synthesizing novel therapeutic agents, particularly those aimed at neurological disorders or as cytotoxic agents against cancer cell lines.[2][13] For instance, chromene derivatives have been investigated as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII.[16]
-
Agrochemicals and Materials Science: The unique structure of this compound also makes it a candidate for applications in agrochemicals and as a building block for functional materials, such as dyes and fluorescent probes.[2]
-
Flavor and Fragrance: Its aromatic properties suggest potential use in the flavor and fragrance industry.[2]
Conclusion
7-Methoxy-2H-chromene-3-carbaldehyde (CAS 57543-39-2) is a high-value synthetic intermediate with a well-defined profile. Its straightforward synthesis, combined with the versatile reactivity of its aldehyde and chromene functionalities, establishes it as a cornerstone for the development of novel compounds. For researchers in medicinal chemistry, organic synthesis, and materials science, this molecule offers a reliable and adaptable platform for innovation. The insights and protocols provided in this guide serve as a foundational resource to facilitate its effective application in the laboratory and to accelerate the discovery of new chemical entities with significant scientific and commercial potential.
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